molecular formula C7H9F3N2O2 B1474003 3-Cyanomethylazetidine tifluoroacetate CAS No. 1205750-84-0

3-Cyanomethylazetidine tifluoroacetate

Cat. No. B1474003
M. Wt: 210.15 g/mol
InChI Key: BTGFOKNNLZTYEC-UHFFFAOYSA-N
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Description

3-Cyanomethylazetidine trifluoroacetate (CMA-TFA) is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry . It is an azetidine derivative substituted with a cyano group.


Synthesis Analysis

The synthesis of azetidine derivatives, such as CMA-TFA, is an important yet underdeveloped research area . Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They also play a crucial role in various catalytic processes .


Molecular Structure Analysis

The molecular formula of 3-Cyanomethylazetidine tifluoroacetate is C7H9F3N2O2 . Its molecular weight is 210.15

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • 3-Cyanomethylazetidine trifluoroacetate is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry.
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . Therefore, 3-Cyanomethylazetidine trifluoroacetate, which contains a trifluoromethyl group, could potentially be used in these types of reactions .
  • Trifluoroacetic Acid Applications in Organic Synthesis

    • Trifluoroacetic acid is used in various applications in organic synthesis . Given that 3-Cyanomethylazetidine trifluoroacetate contains a trifluoroacetate group, it could potentially be used in similar applications .
  • Peptidomimetic and Nucleic Acid Chemistry

    • Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Given that 3-Cyanomethylazetidine trifluoroacetate is an azetidine derivative, it could potentially be used in these applications .
  • Catalytic Processes

    • Azetidines are known to have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . Therefore, 3-Cyanomethylazetidine trifluoroacetate could potentially be used in these types of reactions .
  • Ring-Opening and Expansion Reactions

    • Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . Given that 3-Cyanomethylazetidine trifluoroacetate is an azetidine derivative, it could potentially be used in these types of reactions .

properties

IUPAC Name

2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGFOKNNLZTYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC#N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanomethylazetidine tifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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